molecular formula C41H32O11 B1635959 [(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate CAS No. 41545-55-5

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate

Cat. No. B1635959
CAS RN: 41545-55-5
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-RPHMGUFOSA-N
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Description

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate, also known as TBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBX is a derivative of benzoic acid and is synthesized using specific methods. The purpose of

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds

    The compound has been used in the synthesis of novel tetrazole liquid crystals, which display a range of mesophases such as nematic and smectic phases, indicating its potential use in liquid crystal technology and materials science (Tariq et al., 2013).

  • RNA and DNA Synthesis

    It also finds application in the selective benzoylation of ribonucleosides, facilitating the synthesis of oligoribonucleotides and mixtures of DNA and RNA, highlighting its relevance in nucleic acid chemistry (Kempe et al., 1982).

  • Coordination Polymer Structures

    The compound is instrumental in tuning the framework topologies of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, which are significant in the field of coordination chemistry and materials science (Song et al., 2009).

  • Design of Supramolecular Dendrimers

    It is used in the design of spherical supramolecular dendrimers that form a novel thermotropic cubic liquid-crystalline phase, contributing to advancements in supramolecular chemistry and nanotechnology (Balagurusamy et al., 1997).

  • Synthesis of Sugar Derivatives

    The compound is involved in the synthesis of d-forosamine, a sugar derivative, indicating its role in carbohydrate chemistry and the synthesis of biologically important molecules (Baer & Hanna, 1981).

  • Preparation of Chiral Benzoates

    It's used in the preparation of novel chiral benzoates and fluorobenzoates, relevant in the study of liquid crystals and chiral materials (Milewska et al., 2015).

  • Catalysis and Molecular Interaction Studies

    The compound is used in the study of catalytic hydrolysis of phosphodiester bonds, offering insights into biochemistry and molecular interaction (Knight et al., 2004).

  • Supramolecular Chemistry

    Its derivatives are involved in forming a propeller-shaped configuration, contributing to the field of supramolecular chemistry and molecular design (Schmidt et al., 2019).

  • Development of Liquid Crystals

    The compound aids in the development of novel liquid crystals, emphasizing its role in the creation of advanced materials and technologies (Jianting et al., 2009).

  • Photofunctional Hybrids Creation

    It is used in the assembly of photofunctional hybrids, which is significant in the fields of material science and photophysics (Cuan & Yan, 2013).

  • Application in Corrosion Inhibition

    The compound's derivatives are studied as corrosion inhibitors, indicating its potential in industrial applications, especially in the protection of materials (Alhaffar et al., 2018).

  • Antioxidant Activity Study

    Its derivatives are analyzed for in vitro antioxidant activities, providing insights into potential therapeutic and health-related applications (Yüksek et al., 2015).

  • Photodynamic Therapy Application

    The compound is used in the synthesis of zinc phthalocyanine with a high singlet oxygen quantum yield, relevant in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-RPHMGUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate

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